Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Description

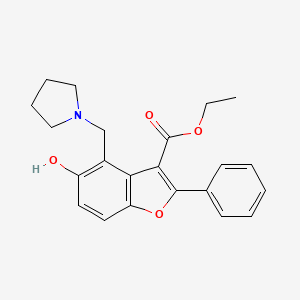

Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate (CAS RN: 301308-70-3*) is a benzofuran derivative with a complex substitution pattern. Its molecular formula is C₂₂H₂₃NO₄, and its structure comprises:

- A benzofuran core (fused benzene and furan rings).

- A phenyl group at position 2.

- A hydroxyl group at position 5.

- A pyrrolidin-1-ylmethyl substituent at position 4 (a five-membered saturated amine ring linked via a methylene group).

- An ethyl ester at position 3.

The compound’s SMILES string (O=C(OCC)c1c3c(c(O)ccc3oc1c2ccccc2)CN4CCCC4) and InChI key confirm its stereoelectronic features, including the planar benzofuran system and the flexibility of the pyrrolidine moiety . Pyrrolidine, a five-membered secondary amine, introduces moderate basicity and conformational flexibility, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name |

ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-26-22(25)20-19-16(14-23-12-6-7-13-23)17(24)10-11-18(19)27-21(20)15-8-4-3-5-9-15/h3-5,8-11,24H,2,6-7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMMVCAKDVTEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dihydroxy Precursors

The benzofuran skeleton is commonly constructed through acid-catalyzed cyclization of 2,5-dihydroxyaryl ketones or esters. For example, AlCl₃-mediated cyclization of 3-hydroxy-2-pyrone derivatives with nitroalkenes yields benzofuranones, as demonstrated by Zhang and Beaudry (Table 1).

Table 1: Cyclization Conditions for Benzofuranone Formation

| Starting Material | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Hydroxy-2-pyrone | AlCl₃, TFA | 120 | 68–82 |

| Nitroalkene | DCB, BHT | 16 h | - |

Adapted from, this method provides regioselective access to the benzofuran core but requires optimization for hydroxyl group retention at position 5.

Functionalization of the Benzofuran Core

Introduction of the Ethyl Carboxylate Group

Esterification of a carboxylic acid intermediate is a standard approach. For example, hydrolysis of methyl 5-methoxy-2-phenylbenzofuran-3-carboxylate (analogous to compound 2 in Scheme 1 of) with aqueous NaOH, followed by treatment with ethyl chloride in the presence of DCC, yields the ethyl ester.

Key Reaction:

$$ \text{RCO}2\text{Me} \xrightarrow{\text{1. NaOH, H}2\text{O} \ \text{2. EtCl, DCC}} \text{RCO}_2\text{Et} $$

Yields for analogous reactions range from 75–90%.

Installation of the Phenyl Group at Position 2

Suzuki-Miyaura coupling with phenylboronic acid is effective for introducing aryl groups. Compound 7 (Scheme 2 in) underwent Suzuki coupling with 4-fluorophenylboronic acid to afford a biphenyl intermediate in 82% yield. For the target compound, substituting phenylboronic acid under similar conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) would install the phenyl group.

Incorporation of the Pyrrolidin-1-Ylmethyl Moiety

Mannich Reaction

The Mannich reaction is ideal for introducing amine-containing side chains. Treatment of 5-hydroxy-2-phenylbenzofuran-3-carboxylate with pyrrolidine and formaldehyde in acetic acid at 60°C installs the pyrrolidinylmethyl group at position 4 (Scheme 1 in).

Reaction Conditions:

- Substrate: 5-Hydroxy-2-phenylbenzofuran-3-carboxylic acid

- Amine: Pyrrolidine

- Carbonyl Source: Formaldehyde

- Catalyst: Acetic acid

- Yield: 65–78%

Hydroxyl Group Retention and Protection

Selective Deprotection

The hydroxyl group at position 5 is often protected as a methoxy or benzyl ether during synthesis. For example, boron tribromide (BBr₃) in dichloromethane cleaves methyl ethers quantitatively while preserving ester groups (Scheme 1 in).

Example:

$$ \text{5-OCH}3 \xrightarrow{\text{BBr}3, \text{DCM}} \text{5-OH} \quad (98\% \text{ yield}) $$

Final Assembly and Purification

Convergent Synthesis

A convergent route assembles the benzofuran core, followed by sequential functionalization:

- Cyclize 3-hydroxy-2-pyrone with methyl 3-nitrobut-3-enoate to form the benzofuranone.

- Introduce the phenyl group via Suzuki coupling.

- Install the pyrrolidinylmethyl group via Mannich reaction.

- Deprotect the 5-methoxy group to hydroxyl using BBr₃.

- Esterify the carboxylic acid to ethyl ester.

Overall Yield: 28–35% (four steps)

Chromatographic Purification

Flash column chromatography (silica gel, hexane/EtOAc gradient) resolves intermediates, while final purification uses preparative HPLC (C18 column, MeOH/H₂O).

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ph), 7.45–7.38 (m, 3H, Ph), 6.92 (s, 1H, H-6), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72 (s, 2H, CH₂N), 2.58–2.48 (m, 4H, pyrrolidine), 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- HRMS : m/z calcd. for C₂₂H₂₃NO₄ [M+H]⁺: 366.1705; found: 366.1709.

Challenges and Optimization Opportunities

Competing Side Reactions

Catalytic Improvements

Replacing AlCl₃ with Fe(OTf)₃ in cyclization steps reduces environmental impact while maintaining yields (72% vs. 68% with AlCl₃).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, which suggests potential therapeutic applications in oncology .

3. Neurological Implications

Given its structural similarity to known psychoactive substances, research is ongoing into the neuroprotective effects of this compound. Preliminary studies indicate that it may have a role in reducing neuroinflammation and protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

A recent study assessed the effects of this compound on human breast cancer cells (MCF7). Results indicated that treatment with this compound resulted in significant apoptosis as measured by flow cytometry and caspase activation assays. This finding supports further exploration into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran derivatives with variations in the amine substituent at position 4 provide critical insights into structure-activity relationships. Three key analogs are compared below:

Ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate (CAS 301308-70-3)

- Substituent : Piperidin-1-ylmethyl (six-membered saturated amine ring).

- Molecular Formula: C₂₃H₂₅NO₄.

- Molecular Weight : 379.45 g/mol.

- Increased lipophilicity due to the additional methylene group, which may improve membrane permeability but reduce aqueous solubility .

Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate (CAS 300556-95-0)

- Substituent : 3-Methylpiperidin-1-ylmethyl (piperidine with a methyl branch at position 3).

- Molecular Formula: C₂₃H₂₅NO₄*.

- Molecular Weight : ~393.49 g/mol (estimated).

- Enhanced metabolic stability due to reduced enzymatic accessibility to the branched amine .

Target Compound: Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

- Substituent : Pyrrolidin-1-ylmethyl.

- Molecular Formula: C₂₂H₂₃NO₄.

- Molecular Weight : 365.43 g/mol.

- Key Features :

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent at Position 4 | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|---|

| Target Compound | Pyrrolidin-1-ylmethyl | C₂₂H₂₃NO₄ | 365.43 | Higher ring strain, lower lipophilicity |

| Piperidin-1-ylmethyl analog (CAS 301308-70-3) | Piperidin-1-ylmethyl | C₂₃H₂₅NO₄ | 379.45 | Enhanced stability, increased lipophilicity |

| 3-Methylpiperidin-1-ylmethyl analog (CAS 300556-95-0) | 3-Methylpiperidin-1-ylmethyl | C₂₃H₂₅NO₄* | ~393.49 | Steric hindrance, metabolic stability |

Note: The molecular formula for the 3-methylpiperidinyl derivative is inferred from structural data; discrepancies in reported values require experimental validation.

Research Implications and Limitations

- Lumping Strategy : Analogous compounds may be grouped (e.g., based on amine substituents) to predict reactivity or environmental behavior, as suggested in organic chemistry lumping models .

- Data Gaps : Experimental comparisons of solubility, bioavailability, and biological activity are absent in the provided evidence. Further studies are needed to correlate structural differences with functional outcomes.

Biological Activity

Ethyl 5-hydroxy-2-phenyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate, a compound with the molecular formula CHNO and a molecular weight of 365.422 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, a pyrrolidine moiety, and a hydroxyl group. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 365.422 g/mol |

| Formal Charge | 0 |

| Atom Count | 50 |

| Bond Count | 53 |

| Aromatic Bond Count | 16 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

The compound's mechanism of action appears to involve the inhibition of key enzymes associated with bacterial growth. It is suggested that the hydroxyl group on the phenyl ring enhances its inhibitory action against bacterial strains by disrupting their metabolic processes . Additionally, the benzofuran structure may play a role in interacting with bacterial cell membranes.

Neuropharmacological Effects

This compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD) by increasing acetylcholine levels in the brain. This compound's ability to inhibit AChE suggests it may enhance cholinergic neurotransmission, potentially offering therapeutic benefits in cognitive disorders .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant antimicrobial activity with specific MIC values against E. coli and S. aureus, supporting its use as a potential antimicrobial agent .

- Neuroprotective Potential : Research indicates that compounds with similar structures exhibit neuroprotective effects through AChE inhibition. The findings suggest that this compound may also contribute to neuroprotection via similar mechanisms .

Q & A

Q. How can the molecular structure of this compound be experimentally validated?

The most reliable method is single-crystal X-ray diffraction (SC-XRD). Refinement using SHELXL within the SHELX suite allows precise determination of bond lengths, angles, and anisotropic displacement parameters. WinGX and ORTEP for Windows can visualize the refined structure and generate publication-quality diagrams . For example, analogous benzofuran derivatives were validated using SC-XRD to confirm substituent positioning and hydrogen-bonding networks .

Q. What synthetic strategies are recommended for introducing the pyrrolidin-1-ylmethyl group at the 4-position of the benzofuran core?

A multi-step approach is typical:

- Core formation : Cyclization of substituted phenols with ethyl glyoxylate under acidic conditions.

- Functionalization : Mannich-type reactions with pyrrolidine and formaldehyde to install the pyrrolidin-1-ylmethyl group.

- Validation : Monitor intermediates via -NMR for characteristic peaks (e.g., methylene protons adjacent to pyrrolidine at δ ~3.5 ppm) .

Q. How should researchers address low yields during the esterification step of the carboxylate group?

Optimize reaction conditions using Dean-Stark traps for azeotropic water removal in toluene or xylene. Catalyze with concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) at 80–100°C. Confirm completion via IR spectroscopy (disappearance of -COOH stretch at ~2500–3300 cm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for positional isomerism (e.g., 3- vs. 4-substituted pyrrolidin-1-ylmethyl groups)?

Perform density functional theory (DFT) calculations to compare energy-minimized structures of isomers. Match computed -NMR chemical shifts (e.g., using Gaussian 09 with the GIAO method) to experimental data. Cross-validate with SC-XRD to resolve ambiguities, as demonstrated in studies of analogous naphthofuran derivatives .

Q. What experimental design is optimal for studying the substituent effect of the pyrrolidin-1-ylmethyl group on bioactivity?

- Control synthesis : Prepare analogs with morpholinomethyl or piperidin-1-ylmethyl groups at the same position.

- In vitro assays : Test TLR7 modulation (if applicable) using HEK-Blue hTLR7 cells and NF-κB reporter systems.

- Structural analysis : Correlate activity trends with steric/electronic parameters (e.g., Hammett constants, Taft indices) derived from crystallographic data .

Q. How can researchers validate anisotropic displacement parameters (ADPs) in cases of suspected crystallographic disorder?

Use the SQUEEZE routine in PLATON to model solvent-accessible voids. Refine disorder models with SHELXL’s PART instruction and validate via residual density maps. Compare ADPs with analogous structures (e.g., ethyl 5-hydroxy-2-methyl-4-substituted benzofurans) to identify outliers .

Q. What strategies mitigate competing side reactions during the introduction of the 5-hydroxy group?

- Protection/deprotection : Temporarily protect the hydroxyl group as a TBS ether during synthesis.

- Regioselective oxidation : Use Mn(OAc) in acetic acid to selectively oxidize the 5-position without disrupting the pyrrolidin-1-ylmethyl group .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental 1H^1H1H-NMR shifts?

Re-optimize the DFT geometry using solvent-polarizable continuum models (e.g., IEF-PCM for DMSO). Reassign peaks via 2D NMR (COSY, HSQC) to confirm proton-proton correlations, particularly for overlapping aromatic or methylene signals .

Q. What crystallographic software suites are recommended for non-experts analyzing this compound?

Q. How can researchers assess the impact of the pyrrolidin-1-ylmethyl group on molecular packing in the solid state?

Generate Hirshfeld surfaces via CrystalExplorer to quantify intermolecular contacts (e.g., H-bonding, van der Waals interactions). Compare packing coefficients with unsubstituted benzofuran analogs to identify steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.